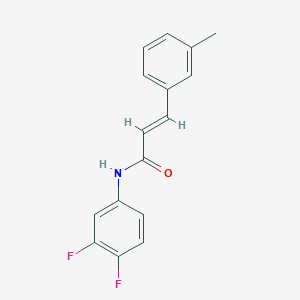

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3,4-difluorophenyl)-3-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO/c1-11-3-2-4-12(9-11)5-8-16(20)19-13-6-7-14(17)15(18)10-13/h2-10H,1H3,(H,19,20)/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAWGNXKCPJJDO-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 3,4-difluoroaniline with 3-methylcinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yield. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted acrylamides with different functional groups.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-difluorophenyl)-3-phenylacrylamide

- N-(3,4-difluorophenyl)-3-(4-methylphenyl)acrylamide

- N-(3,4-difluorophenyl)-3-(2-methylphenyl)acrylamide

Uniqueness

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is unique due to the specific positioning of the difluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly noted for its anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

This compound is classified as an acrylamide derivative. Its structure features a difluorophenyl group and a methylphenyl group linked to an acrylamide backbone. The presence of fluorine atoms can enhance the compound's reactivity and influence its biological activity, making it a subject of interest in various research fields including chemistry and biology.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory effects. The compound appears to modulate the activity of specific enzymes or receptors involved in inflammatory pathways. This modulation could lead to a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated effective inhibition of microtubule assembly and induced morphological changes in cancer cells at micromolar concentrations .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby altering metabolic pathways associated with inflammation and cancer progression.

- Receptor Modulation : It may bind to receptors that regulate cell proliferation and survival, leading to decreased tumor growth and enhanced apoptosis in malignant cells.

Case Studies

- Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231. The compound was found to enhance caspase-3 activity, indicating its potential to induce apoptosis at specific concentrations .

- In Vivo Studies : Animal model studies are necessary to further validate the anticancer efficacy observed in vitro. Initial findings suggest that compounds with similar structures can inhibit tumor growth effectively when administered systemically .

Comparative Data Table

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition, Receptor modulation |

| AZD6244 | Anticancer | Inhibition of ERK phosphorylation |

| 1-aryl-1H-pyrazole derivatives | Anticancer | Microtubule destabilization |

Q & A

Q. What are the standard synthetic routes for N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide?

The compound is typically synthesized via Knoevenagel condensation , a method widely used for acrylamide derivatives. This involves reacting an aldehyde (e.g., 3-methylbenzaldehyde) with an active methylene-containing amide (e.g., N-(3,4-difluorophenyl)acetamide) under basic conditions. For example, in related acrylamides, triethylamine in dichloromethane or solvent-free catalytic systems are employed to drive the reaction . Post-synthesis, purification by flash chromatography (using EtOAc:petroleum ether 1:1) yields the product with ~78% efficiency, as demonstrated for structurally similar compounds .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ 10.4 ppm for the acrylamide proton) .

- Mass spectrometry (ESI-MS) : For molecular ion validation ([M+1]+ = 275.2 observed in analogues) .

- HPLC : To assess purity (>97% in related derivatives) .

- Melting point analysis : A basic purity indicator (e.g., 126–128°C for compound 7e) .

Q. What are the key structural features influencing its reactivity?

The molecule’s reactivity stems from:

Q. What safety precautions are recommended during handling?

While specific data for this compound is limited, structurally similar acrylamides require:

Q. What are the solubility properties and formulation considerations?

Acrylamides generally exhibit:

- High DMSO solubility : Suitable for in vitro assays.

- Limited aqueous solubility : May require co-solvents (e.g., Tween-80) for bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogues?

SAR studies on derivatives reveal:

- Fluorine substitution : 3,4-Difluorophenyl groups enhance metabolic stability and target affinity compared to non-halogenated analogues .

- Methyl group positioning : 3-Methylphenyl improves lipophilicity, correlating with enhanced blood-brain barrier penetration in preclinical models .

- Amide modifications : Replacing acrylamide with urea or sulfonamide groups alters kinase inhibition profiles .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in bioassay results (e.g., IC50 variability) can be addressed by:

Q. How to optimize reaction conditions to improve yield and purity?

- Catalyst screening : Pd-based catalysts for Heck-like couplings in multi-step syntheses .

- Solvent optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) .

- Temperature control : Maintain 60–80°C to suppress side reactions in condensation steps .

Q. What computational methods predict binding interactions?

- Molecular docking (AutoDock/Vina) : Model interactions with targets like PI3Kγ, leveraging the acrylamide’s hydrogen-bonding capacity .

- DFT calculations : Analyze electron distribution at the difluorophenyl group to predict electrophilic reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address challenges in stereochemical confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.